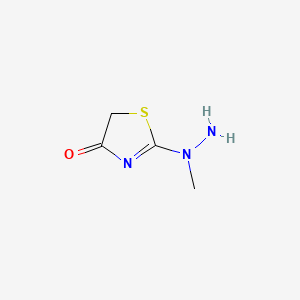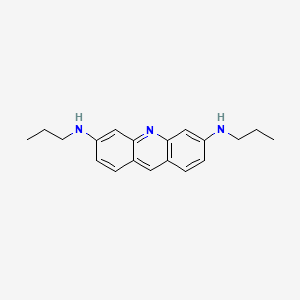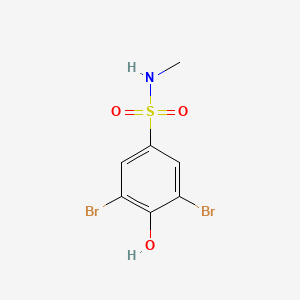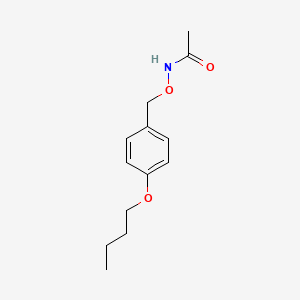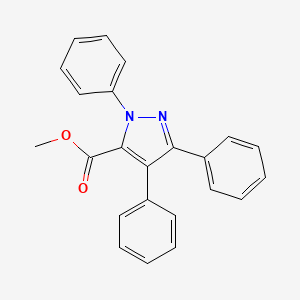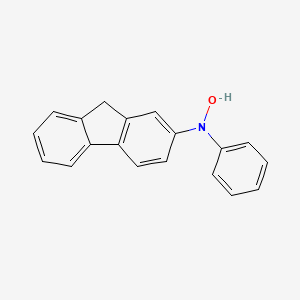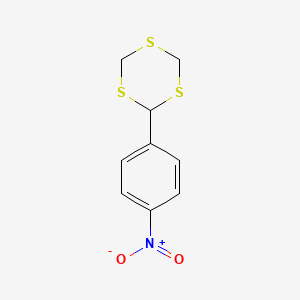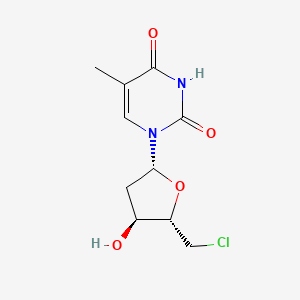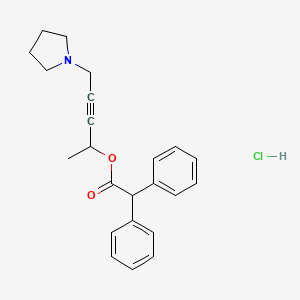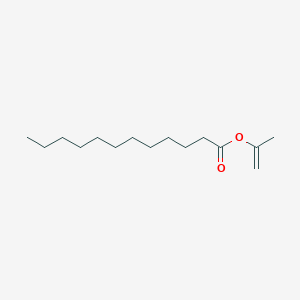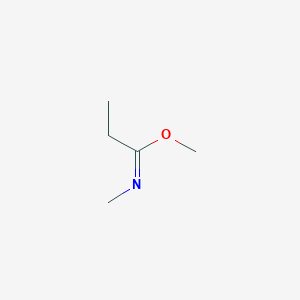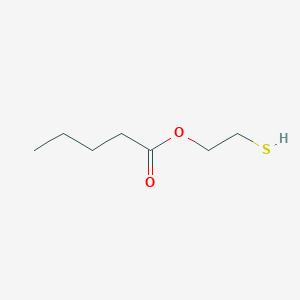
2-Sulfanylethyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylethyl pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is formed by the esterification of pentanoic acid with 2-sulfanylethanol, resulting in a molecule with a sulfanyl group attached to an ethyl chain, which is further connected to a pentanoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylethyl pentanoate typically involves the esterification reaction between pentanoic acid and 2-sulfanylethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Sulfanylethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers and amines.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylethyl pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing compounds.
Industry: Used in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 2-sulfanylethyl pentanoate involves its interaction with biological molecules through its sulfanyl group. This group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can also undergo hydrolysis, releasing the active sulfanyl group .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Another ester with a simpler structure, used widely in industry.
Methyl butyrate: Known for its fruity odor, used in flavorings and perfumes
Uniqueness: 2-Sulfanylethyl pentanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity not found in simpler esters .
Eigenschaften
CAS-Nummer |
34434-38-3 |
|---|---|
Molekularformel |
C7H14O2S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
2-sulfanylethyl pentanoate |
InChI |
InChI=1S/C7H14O2S/c1-2-3-4-7(8)9-5-6-10/h10H,2-6H2,1H3 |
InChI-Schlüssel |
SOSVQCIHRDWEIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


